Eplivanserin fumarate
Vue d'ensemble
Description
Eplivanserin is an inverse agonist on the serotonin receptor subtype 5-HT 2A . Unlike older sedating drugs acting on 5-HT 2A receptors, eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .
Synthesis Analysis
Eplivanserin fumarate is a complex compound with the molecular formula C42H46F2N4O8 . The synthesis of Eplivanserin fumarate involves various chemical reactions, including the formation of double bonds and stereochemistry .Physical And Chemical Properties Analysis
Eplivanserin fumarate has a molecular weight of 772.8 g/mol . It has a complex structure with various chemical properties, including double bonds and stereochemistry .Applications De Recherche Scientifique
Application in Sleep Disorders Research
Scientific Field:
Neuropharmacology and sleep medicine
Summary:
Eplivanserin fumarate is investigated for its potential in treating sleep disorders, particularly insomnia and circadian rhythm disturbances. It acts as a selective antagonist of the 5-HT2A receptor, which plays a crucial role in regulating sleep-wake cycles.
Methods and Experimental Procedures:
Researchers conduct preclinical studies using animal models (e.g., rodents) to assess the compound’s effects on sleep parameters. They administer Eplivanserin fumarate orally or intravenously and monitor sleep architecture, sleep latency, and sleep duration. Electroencephalography (EEG) and electromyography (EMG) recordings help evaluate sleep stages.
Results and Outcomes:
Studies demonstrate that Eplivanserin fumarate improves sleep quality by reducing wakefulness and enhancing slow-wave sleep (deep sleep). Quantitative data reveal increased sleep efficiency and decreased sleep fragmentation. However, further clinical trials are needed to validate its efficacy in humans .
Application in Anxiety and Mood Disorders Research
Scientific Field:
Psychopharmacology and psychiatry
Summary:
Eplivanserin fumarate’s 5-HT2A antagonism extends to its potential use in anxiety and mood disorders. By modulating serotonin signaling, it may alleviate symptoms associated with these conditions.
Methods and Experimental Procedures:
Animal models (e.g., mice, rats) are subjected to behavioral tests assessing anxiety-like behaviors (e.g., elevated plus maze, light-dark box). Researchers administer Eplivanserin fumarate and measure changes in anxiety-related parameters. Additionally, clinical trials explore its effects on mood disorders.
Results and Outcomes:
Preclinical studies show reduced anxiety-like behaviors in rodents treated with Eplivanserin fumarate. In humans, early trials suggest potential antidepressant effects, but larger-scale studies are necessary for conclusive evidence .
Orientations Futures
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b2*12-9+,21-19-;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLKLYQQDLHHBH-ABDBJYMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO/N=C(\C1=CC=CC=C1F)/C=C/C2=CC=C(C=C2)O)C.CN(CCO/N=C(\C1=CC=CC=C1F)/C=C/C2=CC=C(C=C2)O)C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46F2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033898 | |
Record name | Eplivanserin fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eplivanserin fumarate | |
CAS RN |
130580-02-8 | |
Record name | Eplivanserin fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130580028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eplivanserin fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR 46349 hemifumarate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPLIVANSERIN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT8UYC46KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.